2-(5-Methyl-1H-pyrazol-1-yl)aniline: Chemical Properties, Synthesis, and Structural Dynamics
2-(5-Methyl-1H-pyrazol-1-yl)aniline: Chemical Properties, Synthesis, and Structural Dynamics
This guide provides an in-depth technical analysis of 2-(5-methyl-1H-pyrazol-1-yl)aniline , a critical heterocyclic building block in medicinal chemistry. It serves as a privileged scaffold for kinase inhibitors (e.g., p38 MAPK) and a ligand for organometallic catalysis.[1]
Executive Summary
2-(5-methyl-1H-pyrazol-1-yl)aniline (CAS: Variable by salt/isomer, often cited as derivative) is a bifunctional intermediate characterized by an aniline moiety ortho-linked to a 5-methylpyrazole ring. Unlike its 3-methyl isomer, the 5-methyl variant possesses unique steric properties due to the proximity of the methyl group to the biaryl axis. This "ortho-ortho" steric clash forces the pyrazole and phenyl rings into a non-planar, often orthogonal conformation. This structural feature is exploited in drug discovery to induce atropisomerism or to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
Chemical Structure & Electronic Properties[1][2]
Structural Nomenclature & Isomerism
-
IUPAC Name: 2-(5-methyl-1H-pyrazol-1-yl)benzenamine
-
Core Scaffold:
-arylpyrazole.[1] -
Key Feature: The methyl group at position 5 of the pyrazole ring creates significant steric hindrance with the aniline protons and the lone pair of the pyrazole N2.[1]
Conformational Dynamics (The "Twist")
The steric repulsion between the C5-Methyl group of the pyrazole and the C6-Hydrogen (or substituents) of the phenyl ring restricts rotation around the C-N bond.[1]
-
Torsion Angle: Typically 60°–90°, rendering the molecule chiral (atropisomeric) at low temperatures or if further substituted.[1]
-
Electronic Decoupling: The lack of planarity prevents
-conjugation between the pyrazole and aniline rings, keeping the aniline nitrogen relatively electron-rich (nucleophilic) compared to planar analogs.[1]
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 173.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
| pKa (Aniline NH2) | ~3.5 - 4.0 (Lower than aniline due to inductive effect of pyrazole) |
| H-Bond Donor | 1 (Aniline NH |
| H-Bond Acceptor | 2 (Aniline N, Pyrazole N2) |
Synthesis Methodologies
High-fidelity synthesis of the 5-methyl isomer requires overcoming the thermodynamic preference for the less hindered 3-methyl isomer. Two primary routes are established: Cyclocondensation (Classic) and Metal-Catalyzed Coupling (Modern).[1]
Route A: Regioselective Cyclocondensation (The Hydrazine Route)
This method builds the pyrazole ring onto the aryl hydrazine.[1]
-
Precursor: 2-Hydrazinobenzenamine (or 2-nitrophenylhydrazine followed by reduction).[1]
-
Reagent: 4-Methoxy-3-buten-2-one (or acetylacetaldehyde dimethyl acetal).
-
Mechanism: The regioselectivity is controlled by the nucleophilicity of the hydrazine nitrogens.[1] The terminal
is the harder nucleophile and attacks the carbonyl (hard electrophile), leading to the 3-methyl isomer.[1] To favor the 5-methyl isomer, conditions must promote Michael addition to the enone or use specific solvent effects.[1]-
Note: Direct condensation often yields a mixture (3-Me : 5-Me ~ 3:1). Chromatographic separation is required.[1]
-
Route B: Copper-Catalyzed N-Arylation (The Buchwald/Ullmann Route)
This route is preferred for modularity and avoiding isomer mixtures.[1]
-
Reagents: 2-Bromoaniline (protected as acetamide or carbamate) + 3-Methylpyrazole.[1]
-
Catalyst: CuI / Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) or Pd(OAc)
/ Xantphos. -
Regiocontrol: 3-Methylpyrazole exists in tautomeric equilibrium with 5-methylpyrazole. However,
-arylation typically occurs at the less hindered nitrogen, yielding the 3-methyl-1-aryl product. To force the 5-methyl product, one must use a 3,5-dimethylpyrazole and remove a group, or rely on the specific hydrazine route (Route A) which is generally more reliable for this specific isomer.
Synthesis Workflow Diagram
Caption: Synthesis of pyrazolyl-anilines via hydrazine condensation. Achieving the 5-methyl isomer requires careful control of reaction conditions to overcome steric bias.
Experimental Protocols
Protocol 1: Synthesis via Hydrazine Condensation
This protocol targets the generic synthesis of methyl-pyrazolyl anilines.[1] Optimization is required for 5-methyl selectivity.
-
Reactants: Dissolve 2-hydrazinobenzenamine dihydrochloride (10 mmol) in Ethanol (50 mL).
-
Base: Add Triethylamine (22 mmol) dropwise at 0°C to liberate the free hydrazine.
-
Cyclization: Add 4,4-dimethoxy-2-butanone (11 mmol) slowly.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO
, 50% EtOAc/Hexanes).[1] -
Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with water and brine.[1]
-
Purification: The crude residue contains both 3-methyl and 5-methyl isomers.
-
Separation: Flash column chromatography (Gradient: 0%
40% EtOAc in Hexane). The 5-methyl isomer typically elutes after the 3-methyl isomer due to higher polarity (less shielding of the N2 lone pair) or before depending on the stationary phase interaction with the twisted aniline.[1] NMR verification is mandatory.
-
Protocol 2: Characterization (Quality Control)
-
H NMR (400 MHz, DMSO-
): -
Differentiation: The methyl group in the 5-methyl isomer usually appears upfield (< 2.2 ppm) compared to the 3-methyl isomer (> 2.3 ppm) due to the anisotropic shielding current of the orthogonal phenyl ring.[1]
Medicinal Chemistry Applications
Kinase Inhibitor Scaffold
The 2-(pyrazol-1-yl)aniline motif is a bioisostere for biaryl systems found in inhibitors of:
-
p38 MAPK: The aniline NH
forms a critical hydrogen bond with the hinge region (e.g., Glu71/Met109).[1] The 5-methyl group fills the hydrophobic "gatekeeper" pocket or induces a twist that matches the active site topology.[1] -
B-Raf / C-Raf: Used in Type II kinase inhibitors where the twisted geometry allows the molecule to span from the ATP pocket to the DFG-out allosteric pocket.
Bidentate Ligand Systems
The molecule acts as an
-
Coordination: Upon deprotonation or neutral binding, it forms stable 5-membered chelate rings with transition metals (Pd, Cu, Zn).[1]
-
Catalysis: Used in post-metallocene catalysts for olefin polymerization, where the steric bulk of the 5-methyl group protects the metal center and modulates polymer tacticity.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer (aniline derivative).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (aniline oxidation).[1]
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] [1]
-
Peet, N. P., & Sunder, S. "Reinvestigation of the reaction of 2-hydrazinopyridines with acetylacetone." Journal of Heterocyclic Chemistry, 1986.[1] [1]
-
BenchChem. "Application Notes: Substituted Aniline Derivatives in Medicinal Chemistry." BenchChem Technical Library, 2025.
-
Sigma-Aldrich. "Product Specification: 1-Aryl-pyrazole derivatives." Merck KGaA, 2024.[1]
-
Gros, P., et al. "Lithiation of 1-phenylpyrazoles: Regioselectivity and application."[1] Journal of Organic Chemistry, 2002.[1] (Contextual reference for lithiation of N-phenyl pyrazoles).
(Note: Specific spectral data for the 5-methyl isomer is derived from general trends in N-aryl pyrazole chemistry as exact primary literature for this specific intermediate is often embedded within broader SAR studies.)
